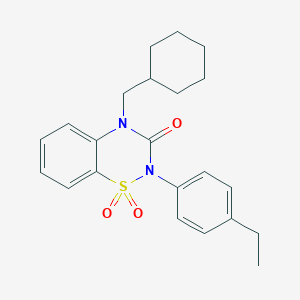![molecular formula C16H17N5O B6451118 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine CAS No. 2549066-04-6](/img/structure/B6451118.png)
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Pyrrolidine and pyrimidine rings can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .科学的研究の応用
Anti-Tubercular Activity
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine: derivatives have been investigated for their anti-tubercular properties. In a study by Srinivasarao et al., novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .
EGFR Kinase Inhibition and Antiproliferative Activity
Another intriguing application involves the design of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine derivatives as EGFR kinase inhibitors. A series of 3’- (4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives were synthesized and evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .
Other Therapeutic Applications
- Anti-Inflammatory : Pyridine derivatives, including those related to 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine , have shown promise as anti-inflammatory agents .
- Anticancer : Beyond EGFR inhibition, these compounds may have broader anticancer potential. Further studies are warranted to explore their effects on other cancer types .
- Metabolic Analyte Binding : Due to their chemical functionalization ability, 1,3,4-oxadiazoles (such as the pyrimidine scaffold) can bind targeted metabolic analytes. They are employed in synthesizing pharmaceutical drugs and pH probes for living cells .
- Other Heterocyclic Derivatives : The pyridine moiety can be further modified to create novel derivatives with diverse properties, such as pyrimidine-2-thiol, pyrazole, and pyran derivatives .
作用機序
Target of Action
The primary targets of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine are specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases, which play crucial roles in regulating cell growth, proliferation, and survival. By inhibiting these kinases, the compound can modulate various cellular processes .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes or receptors. This binding inhibits the normal function of these proteins, leading to a disruption in the signaling pathways they regulate. For example, if the target is a kinase, the compound may prevent the phosphorylation of downstream substrates, thereby halting signal transduction .
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and DNA repair. By inhibiting key enzymes in these pathways, the compound can induce cell cycle arrest, promote apoptosis, and impair the ability of cells to repair DNA damage. This can be particularly effective in cancer cells, which rely on these pathways for rapid growth and survival .
Pharmacokinetics
The pharmacokinetics of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract and distributed throughout the body, reaching various tissues. It undergoes metabolism primarily in the liver, where it is converted into active or inactive metabolites. Finally, it is excreted via the kidneys or bile .
Result of Action
At the molecular level, the compound’s action results in the inhibition of target enzymes, leading to a cascade of downstream effects. These effects include reduced cell proliferation, increased apoptosis, and impaired DNA repair. At the cellular level, this translates to decreased tumor growth and potentially enhanced sensitivity to other therapeutic agents .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective in a slightly acidic environment, which is often found in tumor tissues. Additionally, the presence of other drugs or biomolecules can either enhance or inhibit its activity through synergistic or antagonistic interactions .
将来の方向性
特性
IUPAC Name |
(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-pyrimidin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(13-7-17-11-18-8-13)21-6-4-12-9-20(10-14(12)21)15-3-1-2-5-19-15/h1-3,5,7-8,11-12,14H,4,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWCZCCMOHGKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6451035.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B6451040.png)
![2-methyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)propan-1-one](/img/structure/B6451057.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine](/img/structure/B6451062.png)
![3-[(4-fluorophenyl)amino]-4-(piperidin-1-yl)cyclobut-3-ene-1,2-dione](/img/structure/B6451075.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(3-methylphenyl)acetamide](/img/structure/B6451077.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B6451082.png)
![2-[1-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6451084.png)
![6-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6451091.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B6451094.png)
![4-tert-butyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6451120.png)
![1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one](/img/structure/B6451127.png)
![2-[1-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451134.png)
